molecular formula C18H16N2O B11524788 1-(3-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)ethanone

1-(3-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)ethanone

Cat. No.: B11524788
M. Wt: 276.3 g/mol
InChI Key: UNMXAOVGDVHXHB-UHFFFAOYSA-N
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Description

1-{3-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 3-aminoacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{3-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or indole rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole or phenyl derivatives.

Scientific Research Applications

1-{3-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses.

Comparison with Similar Compounds

    1-(1H-Indol-3-yl)ethanone: Another indole derivative with similar structural features.

    1-(2-Methyl-1H-indol-3-yl)ethanone: A closely related compound with a methyl group at the 2-position of the indole ring.

Uniqueness: 1-{3-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE is unique due to its specific substitution pattern and the presence of both indole and phenyl moieties. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

1-[3-[(2-methyl-1H-indol-3-yl)methylideneamino]phenyl]ethanone

InChI

InChI=1S/C18H16N2O/c1-12-17(16-8-3-4-9-18(16)20-12)11-19-15-7-5-6-14(10-15)13(2)21/h3-11,20H,1-2H3

InChI Key

UNMXAOVGDVHXHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NC3=CC=CC(=C3)C(=O)C

Origin of Product

United States

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